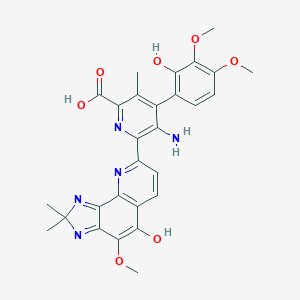
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine, also known as TTA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. TTA belongs to the class of thiazolidinones, which are known to have various biological activities.
作用機序
The exact mechanism of action of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is not fully understood. However, it is believed that N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine exerts its biological effects by modulating various signaling pathways in cells. For example, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
生化学的および生理学的効果
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to have various biochemical and physiological effects in cells and animals. For example, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to increase the expression of genes involved in energy metabolism and mitochondrial function. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has also been shown to decrease the expression of genes involved in inflammation and oxidative stress. In addition, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of using N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine in lab experiments is its high purity and stability. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is not fully understood, which may make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for research on N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine. One area of research is the development of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine in various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, further studies are needed to elucidate the exact mechanism of action of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine and its downstream signaling pathways. Overall, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has shown promising results in scientific research and may have potential therapeutic applications in the future.
合成法
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine can be synthesized through a multistep reaction involving the condensation of 2-(3,4-dimethoxyphenyl)ethan-1-amine and 2-thiohydantoin. The resulting product is then treated with hydrochloric acid to obtain N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine in high yield. The purity of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine can be further improved through recrystallization.
科学的研究の応用
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has also been studied for its anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
特性
製品名 |
N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine |
|---|---|
分子式 |
C13H18N2O2S |
分子量 |
266.36 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H18N2O2S/c1-16-11-4-3-10(9-12(11)17-2)5-6-14-13-15-7-8-18-13/h3-4,9H,5-8H2,1-2H3,(H,14,15) |
InChIキー |
GCTMZOOVTKJPJX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC2=NCCS2)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCNC2=NCCS2)OC |
溶解性 |
29.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



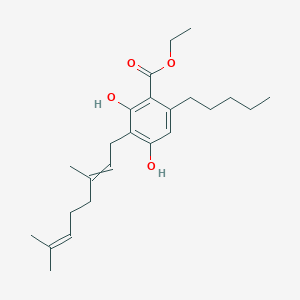
![[3.2.1]Propellane](/img/structure/B231374.png)
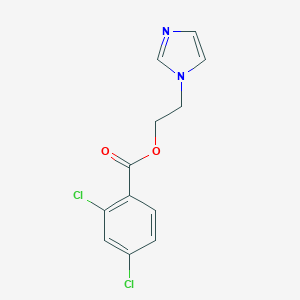
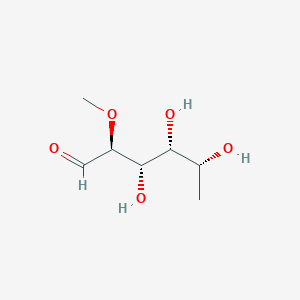
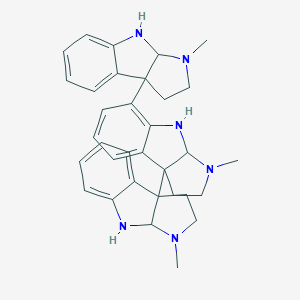
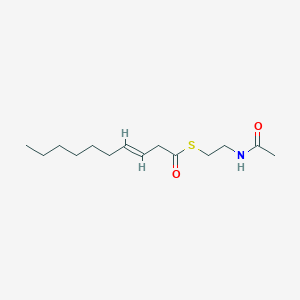
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
